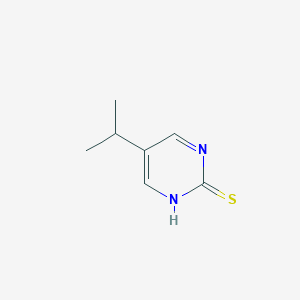
5-(Propan-2-yl)pyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-isopropylpyrimidine-2-thiol is a heterocyclic compound containing a pyrimidine ring with a thiol group at the second position and an isopropyl group at the fifth position. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropylpyrimidine-2-thiol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a [3+3] cyclization reaction can be employed, where a suitable dicarbonyl compound reacts with a thiourea derivative under acidic conditions to form the desired pyrimidine ring . Another method involves the reaction of 2-chloropyrimidine with isopropylthiol in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of 5-isopropylpyrimidine-2-thiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-isopropylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-isopropylpyrimidine-2-thiol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-isopropylpyrimidine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as the inflammatory response or oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-thiopyrimidine: Similar structure but lacks the isopropyl group.
5-methylpyrimidine-2-thiol: Similar structure with a methyl group instead of an isopropyl group.
2-thioxopyrimidine: Contains a thioxo group instead of a thiol group.
Uniqueness
5-isopropylpyrimidine-2-thiol is unique due to the presence of both the isopropyl and thiol groups, which confer distinct chemical and biological properties. The isopropyl group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
CAS No. |
52767-85-8 |
|---|---|
Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
5-propan-2-yl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C7H10N2S/c1-5(2)6-3-8-7(10)9-4-6/h3-5H,1-2H3,(H,8,9,10) |
InChI Key |
KWJDJZAGSWZZQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CNC(=S)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















